molecular formula C9H6N2O2S B1604174 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid CAS No. 916766-97-7

2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid

Cat. No. B1604174
M. Wt: 206.22 g/mol
InChI Key: SJJLOOUOVNRKLF-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid, also known as 2-TPCA, is a versatile organic compound with a range of potential applications in scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure, and is a derivative of the pyrimidine class of compounds. 2-TPCA has been used in a variety of research applications, including as a fluorescent probe for imaging and as a ligand for binding to proteins. It has also been studied for its biochemical and physiological effects in various laboratory experiments.

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and reactions of Biginelli-compounds, derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, have been explored extensively. Research by Kappe and Roschger (1989) demonstrated the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation of these compounds with dielectrophiles, showcasing the versatility of thiophene derivatives in constructing complex heterocyclic systems (Kappe & Roschger, 1989).

Material Science Applications

A study by Hussain et al. (2020) investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. Their research emphasized the potential of these compounds in nonlinear optics (NLO) and optoelectronic applications, revealing that certain derivatives exhibit considerable NLO character, making them suitable for high-tech optoelectronic applications (Hussain et al., 2020).

Pharmacology Applications

Golub et al. (2011) synthesized a novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and tested them as inhibitors of human protein kinase CK2. This study highlights the potential therapeutic applications of thiophene derivatives in designing selective kinase inhibitors for cancer treatment (Golub et al., 2011).

Antimicrobial and Anti-inflammatory Agents

Research by Gomha et al. (2018) focused on synthesizing novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones starting from 1,3-Di(thiophen-2-yl)prop-2-en-1-one. These compounds were evaluated for their antimicrobial activities, showcasing the potential of thiophene-pyrimidine derivatives as bioactive molecules with mild antimicrobial properties (Gomha et al., 2018).

properties

IUPAC Name

2-thiophen-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJLOOUOVNRKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640432
Record name 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid

CAS RN

916766-97-7
Record name 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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